N'-hydroxy-1-methylpiperidine-2-carboximidamide
Description
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N'-hydroxy-1-methylpiperidine-2-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-10-5-3-2-4-6(10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI Key |
DCDZOXABWPEYBT-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCCCC1/C(=N/O)/N |
Canonical SMILES |
CN1CCCCC1C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methylpiperidine-2-carboximidamide typically involves the reaction of 1-methylpiperidine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of N’-hydroxy-1-methylpiperidine-2-carboximidamide may involve large-scale batch reactors where the reactants are combined under similar conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methylpiperidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-1-methylpiperidine-2-carboximidamide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methylpiperidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and carboximidamide moiety play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: 3- and 4-Carboximidamide Derivatives
The 3- and 4-carboximidamide isomers of the target compound exhibit distinct structural and physicochemical features (Table 1).
Table 1: Comparison of Positional Isomers
Key Observations :
Functional Group Analogues: Carboximidamide Derivatives
Compounds such as N'-hydroxy-2-methylbenzene-1-carboximidamide hydrochloride () and N-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide () highlight the diversity of carboximidamide-containing structures:
Table 2: Functional Group Comparison
Key Observations :
- The piperidine backbone in the target compound may enhance solubility compared to aromatic analogs like benzene or pyrimidine derivatives.
- The hydroxyimino group (-N-OH) is a common pharmacophore in metal-chelating agents and nitric oxide synthase inhibitors .
Piperidine-Based Compounds with Extended Pharmacophores
Piperidine derivatives with benzimidazole or pyridine moieties () demonstrate how structural modifications impact properties:
Example :
- PB5 (2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-N-hydroxyhydrazinecarbothioamide, ) incorporates a benzimidazole group, enhancing π-π stacking interactions and bioavailability. Its NMR data (δH 8.2–7.1 ppm for aromatic protons) contrast with simpler piperidine carboximidamides, which lack aromaticity .
Biological Activity
N'-hydroxy-1-methylpiperidine-2-carboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxylamine functional group. This structural configuration is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating various biochemical pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, which can influence physiological responses related to mood and cognition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inhibiting tankyrases, which are involved in tumor progression. In vitro studies demonstrated significant inhibition of cancer cell lines, highlighting its potential as an anti-cancer agent .
- Neuropharmacological Effects : The compound has been investigated for its effects on dopamine transporters, suggesting possible applications in treating psychiatric disorders such as depression and anxiety.
- Antimicrobial Activity : Some studies have indicated that related compounds exhibit antimicrobial properties, although specific data on this compound itself is limited .
Case Studies
- Inhibition Studies : A study evaluating the inhibitory effects of various compounds on tankyrases reported that this compound showed promising results with IC50 values indicating effective inhibition at low concentrations .
- Cell Line Studies : In vitro experiments conducted on HT29 and FEK4 cell lines demonstrated that this compound could reduce cell proliferation significantly, suggesting its potential utility in cancer therapy .
Data Tables
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Significant inhibition of HT29 cells | |
| Neuropharmacological | Potential dopamine transporter inhibition | |
| Antimicrobial | Related compounds show activity |
Comparison with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-hydroxy-1-methylpiperidine-3-carboximidamide | Hydroxylamine group; piperidine ring | Enzyme inhibition; receptor binding |
| N'-hydroxy-1-propylpiperidine-3-carboximidamide | Similar structure with propyl substitution | Varies in activity compared to methyl derivative |
| 4-Hydroxy-1-methyl-piperidine | Hydroxyl group; lacks additional substituents | Moderate receptor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
